

Confirming PGAM1 Knockdown by siRNA: A Guide to qPCR Validation

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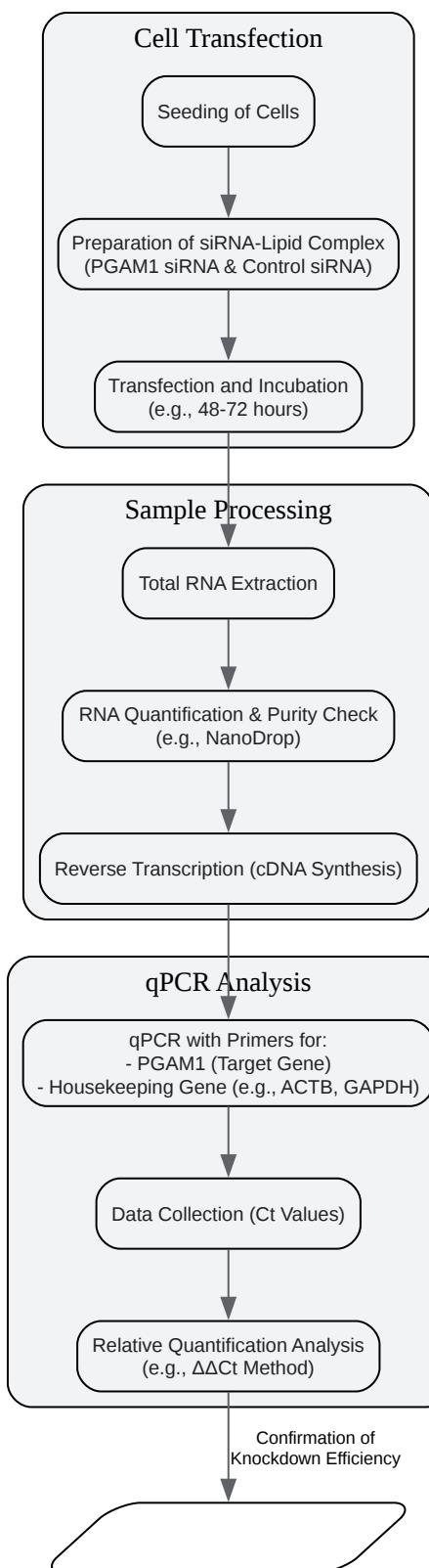
An Objective Comparison for Researchers and Drug Development Professionals

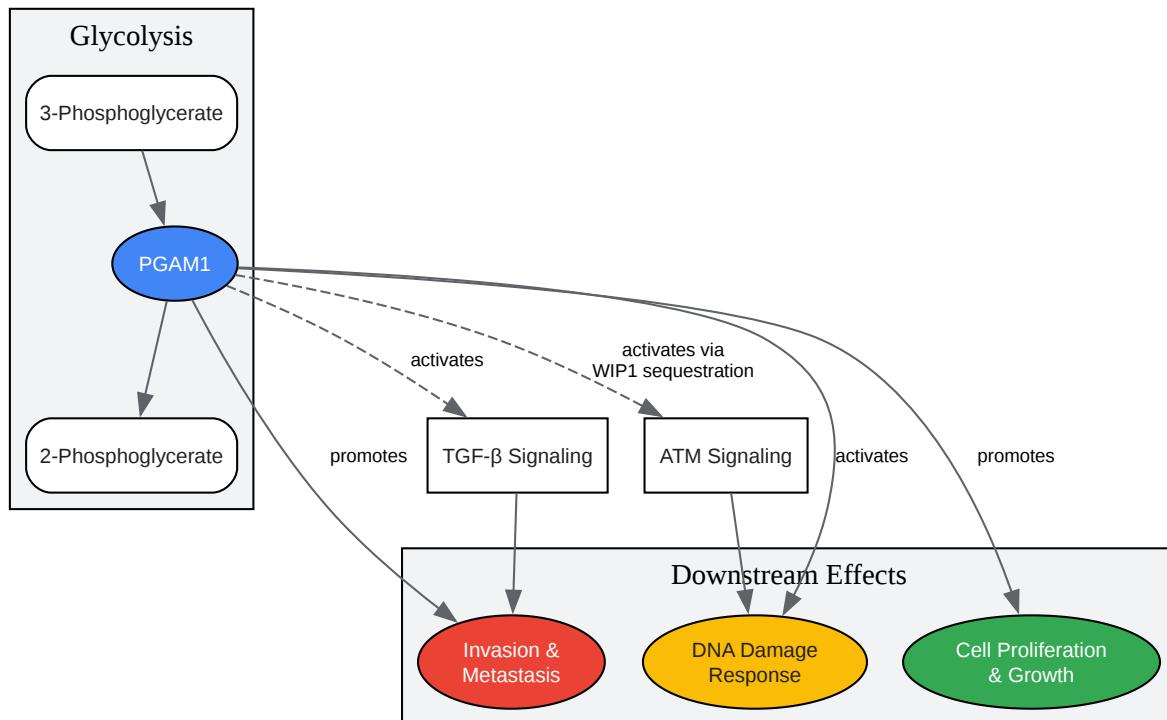
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.^{[1][2]} Emerging evidence highlights its overexpression in various cancers, where it plays a significant role in promoting tumor progression, metastasis, and resistance to therapy.^{[1][3][4][5]} Consequently, suppressing PGAM1 expression using techniques like small interfering RNA (siRNA) has become a valuable strategy in cancer research to study its function and evaluate its potential as a therapeutic target.^{[1][4]}

Quantitative real-time PCR (qPCR) is a highly sensitive and standard method for validating the effectiveness of siRNA-mediated gene knockdown at the messenger RNA (mRNA) level.^{[6][7][8][9]} This guide provides a detailed comparison and experimental protocols for confirming PGAM1 knockdown using qPCR, offering researchers the necessary information to conduct and interpret these experiments accurately.

The Experimental Workflow: From Transfection to Analysis

The process of confirming PGAM1 knockdown begins with the introduction of specific siRNAs into cells, followed by the quantification of the target mRNA transcript levels.





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